4-nonylbenzoyl Chloride

Overview

Description

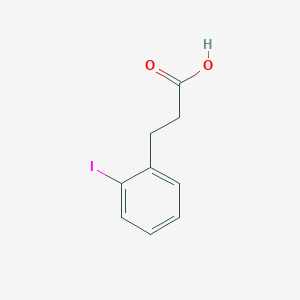

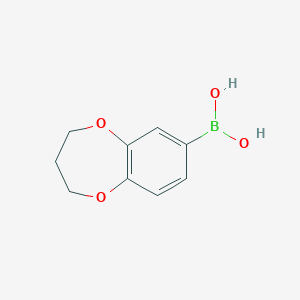

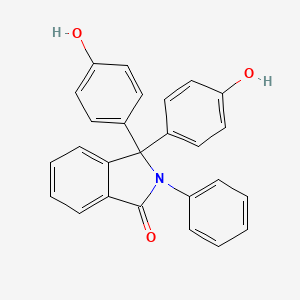

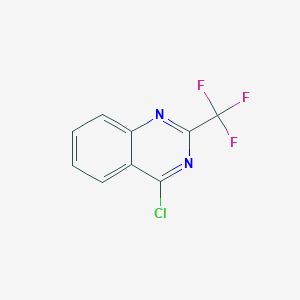

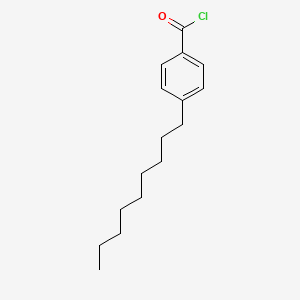

4-Nonylbenzoyl Chloride is a heterocyclic organic compound with the molecular formula C16H23ClO and a molecular weight of 266.81 . It is also known by other synonyms such as 4-n-Nonylbenzoyl chloride, ST51039934, and AC1MBN8M .

Molecular Structure Analysis

The molecular structure of 4-nonylbenzoyl Chloride consists of a benzene ring attached to a nonyl chain and a carbonyl chloride group . The canonical SMILES representation is CCCCCCCCC1=CC=C (C=C1)C (=O)Cl .

Physical And Chemical Properties Analysis

4-Nonylbenzoyl Chloride has a molecular weight of 266.81 and a density of 1.009g/cm³ . It has a boiling point of 353ºC at 760 mmHg . The compound is also characterized by an exact mass of 266.14400 .

Scientific Research Applications

1. Enhancement of LC–MS Detection for Estrogens

4-Nonylbenzoyl chloride is instrumental in enhancing the detection of estrogens in biological fluids using liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry (LC–MS). This technique, when combined with derivatization, significantly increases detection responses, making it crucial for accurate quantification of estrogens in biological samples such as serum and urine (Higashi et al., 2006).

2. Synthesis of Bioactive Molecules

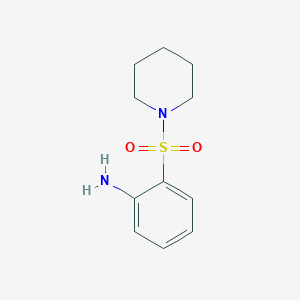

Research on 4-nonylbenzoyl chloride includes its use in the synthesis of bioactive molecules. It is involved in the preparation of thiomorpholine derivatives through nucleophilic substitution reactions. These derivatives, particularly in the context of antimicrobial activity, are of great interest due to their potential in developing new therapeutics with reduced toxicity (Kardile & Kalyane, 2010).

3. Catalysis in Organic Synthesis

4-Nonylbenzoyl chloride plays a role in catalysis, specifically in the Suzuki–Miyaura cross-coupling reactions. These reactions are essential in organic synthesis, particularly in the synthesis of biaryls through palladium-mediated processes. The use of 4-nonylbenzoyl chloride in these reactions demonstrates its significance in advancing organic synthesis methodologies (Grasa et al., 2002).

4. Application in Polymer Chemistry

In polymer chemistry, 4-nonylbenzoyl chloride is used in the synthesis of poly(4-hydroxybenzoate). This process explores various monomers and reaction conditions to produce polymers with different molecular weights and properties. The role of 4-nonylbenzoyl chloride in this context is crucial for understanding and optimizing polymerization mechanisms and the resulting polymer properties (Kricheldorf & Schwarz, 1983).

Safety And Hazards

4-Nonylbenzoyl Chloride is a hazardous substance. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-nonylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClO/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIZCELCHIWJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372990 | |

| Record name | 4-nonylbenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nonylbenzoyl Chloride | |

CAS RN |

54963-70-1 | |

| Record name | 4-nonylbenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.